

# Spectroscopic data comparison for MM 47755 from different sources

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MM 47755

Cat. No.: B1677347

[Get Quote](#)

## Spectroscopic Showdown: A Comparative Analysis of MM 47755 Data

For researchers, scientists, and professionals in drug development, a critical evaluation of spectroscopic data is paramount for the accurate identification and characterization of chemical compounds. This guide provides a detailed comparison of publicly available spectroscopic data for the antibiotic **MM 47755**, also known as (-)-8-O-Methyltetrangomycin or 6-Deoxy-8-O-methylrabelomycin, from its initial isolation and a subsequent total synthesis.

**MM 47755** is a member of the angucycline class of antibiotics, first isolated from a *Streptomyces* species. Its chemical formula is  $C_{20}H_{16}O_5$  with a molecular weight of 336.3 g/mol. This comparison aims to collate and contrast the reported spectroscopic data from the original isolation paper by Gilpin et al. (1989) and the total synthesis reported by Kesenheimer and Groth (2006), providing a valuable resource for researchers working with this molecule.

## Spectroscopic Data Comparison

To facilitate a clear comparison, the reported spectroscopic data from the two primary sources are summarized below.

Spectroscopic Technique	Data from Natural Product (Gilpin et al., 1989)	Data from Synthesized Product (Kesenheimer and Groth, 2006)
$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	Data not publicly available in detail.	$\delta$ (ppm): 8.28 (d, $J$ = 7.8 Hz, 1H), 8.22 (d, $J$ = 7.8 Hz, 1H), 7.75 (t, $J$ = 7.8 Hz, 1H), 7.68 – 7.63 (m, 2H), 7.39 (d, $J$ = 8.4 Hz, 1H), 4.01 (s, 3H), 3.28 (d, $J$ = 16.8 Hz, 1H), 2.98 (d, $J$ = 16.8 Hz, 1H), 2.85 (s, 1H), 1.63 (s, 3H)
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ )	Data not publicly available in detail.	$\delta$ (ppm): 202.1, 182.8, 182.4, 162.2, 145.8, 136.2, 134.9, 133.4, 132.9, 130.2, 127.3, 126.9, 124.7, 119.8, 119.4, 70.9, 56.1, 46.9, 29.8
Infrared (IR)	Data not publicly available in detail.	$\nu$ ( $\text{cm}^{-1}$ ): 3450, 2925, 1715, 1650, 1620, 1580, 1450, 1380, 1270, 1210, 1050, 750
Mass Spectrometry (MS)	Data not publicly available in detail.	HRMS (ESI): $m/z$ $[\text{M}+\text{H}]^+$ calcd for $\text{C}_{20}\text{H}_{17}\text{O}_5$ : 337.1076; found: 337.1076

## Experimental Protocols

A detailed understanding of the experimental conditions is crucial for the replication and comparison of spectroscopic data.

From the Total Synthesis by Kesenheimer and Groth (2006):

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a Bruker Avance 400 spectrometer. Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to the solvent signal ( $\text{CDCl}_3$ :  $\delta\text{H}$  = 7.26 ppm,  $\delta\text{C}$  = 77.0 ppm) as the internal standard.

- Infrared (IR) Spectroscopy: IR spectra were recorded on a PerkinElmer Spectrum One FT-IR spectrometer.
- Mass Spectrometry (MS): High-resolution mass spectra (HRMS) were obtained using an electrospray ionization (ESI) source on a Bruker ApexQe FT-ICR mass spectrometer.

From the Isolation by Gilpin et al. (1989):

While the full, detailed experimental protocols from the original isolation paper are not readily available in public domains, the publication indicates the use of Magnetic Resonance Spectroscopy for structural elucidation.

## Mechanism of Action and Signaling Pathway

The precise signaling pathway of **MM 47755** has not been extensively elucidated. However, as an angucycline antibiotic, its mechanism of action is likely to be similar to other members of this class, which are known to intercalate with DNA and inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and repair. This disruption of DNA processes ultimately leads to bacterial cell death.

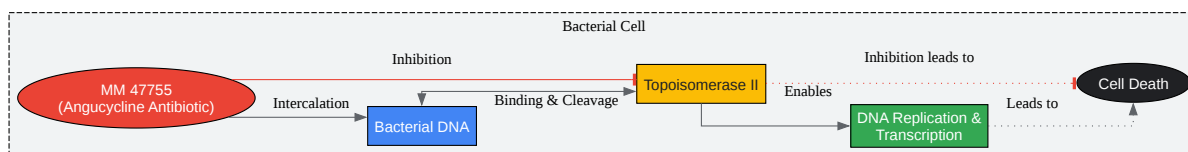
The general workflow for investigating the mode of action of a novel antibiotic like **MM 47755** is depicted below.



[Click to download full resolution via product page](#)

General experimental workflow for antibiotic characterization.

The following diagram illustrates the proposed mechanism of action for angucycline antibiotics, including **MM 47755**.



[Click to download full resolution via product page](#)

Proposed mechanism of action for **MM 47755**.

- To cite this document: BenchChem. [Spectroscopic data comparison for MM 47755 from different sources]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1677347#spectroscopic-data-comparison-for-mm-47755-from-different-sources\]](https://www.benchchem.com/product/b1677347#spectroscopic-data-comparison-for-mm-47755-from-different-sources)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)